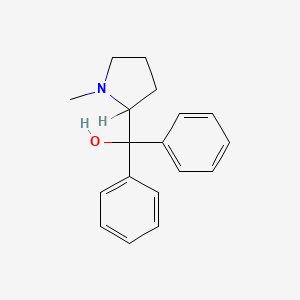
3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxyphenyl groups are both aromatic, while the oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
The compound 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is part of a broader class of compounds featuring the 1,3,4-oxadiazole ring, which is known for its diverse applications in the field of medicinal chemistry and material science. This compound, like its related oxadiazole derivatives, has been studied for various potential applications, including its role in pharmacology, organic electronics, and as a building block in polymer synthesis. However, specific detailed information regarding the direct applications of this exact compound in scientific research was not found, suggesting a need for focused studies on this particular chemical entity. Below, we explore the general applications of 1,3,4-oxadiazole derivatives to infer potential areas of interest for future research involving 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, are recognized for their wide range of pharmacological activities. These compounds are explored as bioisosteres of carboxylic acids, carboxamides, and esters, showcasing efficacy in various therapeutic areas including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant applications (Rana, Salahuddin, & Sahu, 2020). The versatility and effectiveness of 1,3,4-oxadiazole cores in drug development highlight the potential of 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in medicinal chemistry research.
Metal-Ion Sensing Applications
The structural framework of 1,3,4-oxadiazole derivatives provides excellent photoluminescent properties, making these compounds suitable for use in the development of chemosensors for metal-ion detection. Their high photoluminescent quantum yield, combined with thermal and chemical stability, positions 1,3,4-oxadiazole as a favorable candidate for sensing applications, particularly in detecting various metal ions in environmental and biological samples (Sharma, Om, & Sharma, 2022).
Antiparasitic Agents
1,3,4-Oxadiazoles are explored for their potential in the development of antiparasitic agents. These compounds exhibit promising activity against various parasitic infections, underscoring their importance in the search for new therapeutic options for treating parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017). This area of research could be particularly relevant for 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, suggesting a potential direction for future studies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRSJDOLFOVAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)



![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)


![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)




![2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide](/img/structure/B2808935.png)